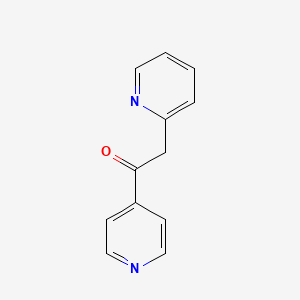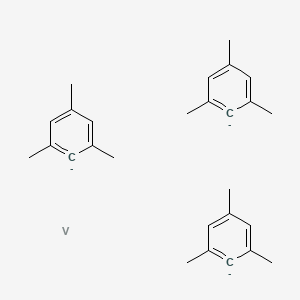
1,3,5-trimethylbenzene-6-ide;vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethylbenzene-6-ide;vanadium, also known as trimesitylvanadium, is an organovanadium compound where vanadium is in an oxidation state of +3. This compound is characterized by the presence of three mesityl (2,4,6-trimethylphenyl) groups attached to a central vanadium atom. It is a blue solid that is thermally stable but sensitive to air .
Méthodes De Préparation
The synthesis of 1,3,5-trimethylbenzene-6-ide;vanadium typically involves the reaction of vanadium trichloride (VCl3) with a Grignard reagent, such as mesitylmagnesium bromide (MesMgBr). The reaction is carried out in tetrahydrofuran (THF) at room temperature, resulting in a blue solution. The product is then precipitated by the addition of dioxane, yielding a blue solid .
Analyse Des Réactions Chimiques
1,3,5-Trimethylbenzene-6-ide;vanadium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Substitution: Bromination of mesitylene, a related compound, readily occurs to form mesityl bromide (C6H2(CH3)3Br).
Insertion Reactions: The V-C σ bond in trimesitylvanadium is highly reactive and can undergo insertion reactions with molecules such as carbon monoxide (CO) and carbon dioxide (CO2).
Common reagents used in these reactions include nitric acid, bromine, and carbon monoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Trimethylbenzene-6-ide;vanadium has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Catalysis: The compound is used as a catalyst in various organic reactions, including the epoxidation of alkenes.
Ligand Chemistry: It serves as a ligand in organometallic chemistry, forming complexes with metals such as molybdenum.
Material Science: Vanadium-containing mesoporous silica materials, synthesized using this compound, have shown promising catalytic performance in propene epoxidation.
Mécanisme D'action
The mechanism of action of 1,3,5-trimethylbenzene-6-ide;vanadium involves its ability to form strong interactions with other molecules through its reactive V-C σ bonds. These bonds can undergo insertion reactions, leading to the formation of various products. The compound’s catalytic activity is attributed to the presence of isolated vanadium species, which are crucial for its effectiveness in reactions such as epoxidation .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethylbenzene-6-ide;vanadium can be compared with other similar organovanadium compounds, such as:
Tris(2,4,6-trimethylphenyl)vanadium: Similar in structure but may have different reactivity and applications.
Vanadium-supported catalysts: These catalysts, supported on mesoporous silica, show different catalytic properties compared to vanadium-incorporated mesoporous materials.
The uniqueness of this compound lies in its specific structure and the presence of three mesityl groups, which confer distinct reactivity and catalytic properties.
Propriétés
Numéro CAS |
59774-49-1 |
|---|---|
Formule moléculaire |
C27H33V-3 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1,3,5-trimethylbenzene-6-ide;vanadium |
InChI |
InChI=1S/3C9H11.V/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1; |
Clé InChI |
FBNYWGIGBTVGFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-](/img/structure/B14612074.png)
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)

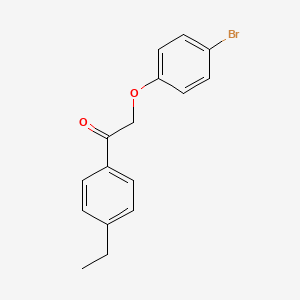
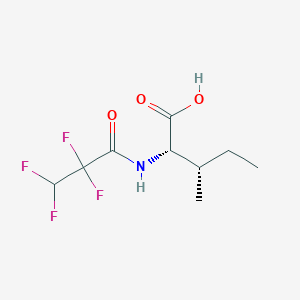
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
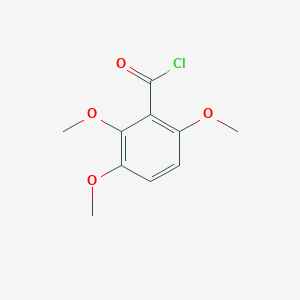
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
![2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B14612131.png)
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)
